molecular formula C20H26N2 B590752 5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI) CAS No. 136765-54-3

5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI)

Cat. No.: B590752
CAS No.: 136765-54-3
M. Wt: 297.46
InChI Key: ZSCDBOWYZJWBIY-BMSJAHLVSA-N
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Description

3-(5,6-dihydrobenzobbenzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine is a complex organic compound with a unique structure that includes a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dihydrobenzobbenzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the intermediate with dimethylamine.

    Incorporation of the Trideuteriomethyl Group: This is typically done through a deuterium exchange reaction using a deuterated reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dihydrobenzobbenzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

3-(5,6-dihydrobenzobbenzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(5,6-dihydrobenzobbenzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine involves its interaction with specific molecular targets in the body. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6-dihydrobenzobbenzazepin-11-yl)-N,2-dimethylpropan-1-amine : Lacks the trideuteriomethyl group.
  • 3-(5,6-dihydrobenzobbenzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine : Has a different substitution pattern on the nitrogen atom.

Uniqueness

The presence of the trideuteriomethyl group in 3-(5,6-dihydrobenzobbenzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine makes it unique compared to its analogs. This isotopic substitution can influence the compound’s pharmacokinetics and metabolic stability, potentially leading to different biological effects.

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDBOWYZJWBIY-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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